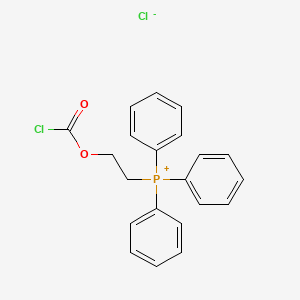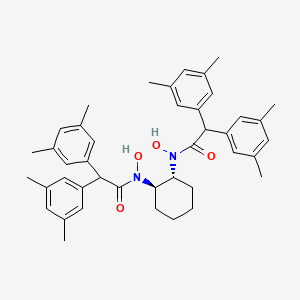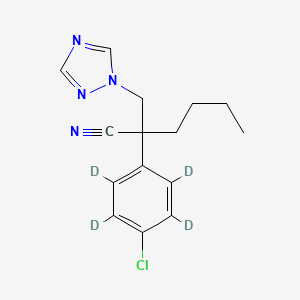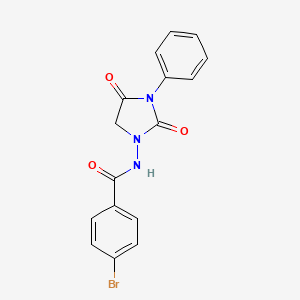
(2-((Chloroformyl)oxy)ethyl)triphenylphosphonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-[(Chloroformyl)oxy]ethyl)triphenylphosphonium chloride: (CAS 61083-59-8) is a chemical compound with the following properties:
Molecular Formula: CHClOP
Molecular Weight: 405.25 g/mol
Melting Point: -130°C (decomposes)
Preparation Methods
This compound can be synthesized through various routes:
Chloroformylation of Triphenylphosphine: The reaction involves reacting triphenylphosphine with chloroform and a base (such as sodium hydroxide). The resulting product is (2-[(Chloroformyl)oxy]ethyl)triphenylphosphonium chloride.
Industrial Production: While not widely produced industrially, small-scale synthesis is feasible using the above method.
Chemical Reactions Analysis
Reactivity: The compound is reactive due to the chloroformyl group (ClCOOCHCHPh).
Common Reactions:
Major Products: The primary product is (2-[(Chloroformyl)oxy]ethyl)triphenylphosphonium chloride itself.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis.
Biology: Investigated for its potential as a mitochondrial targeting agent.
Medicine: Explored for drug delivery and antimicrobial applications.
Industry: Limited industrial applications due to its specialized nature.
Mechanism of Action
Mitochondrial Targeting: The compound’s positive charge allows it to accumulate in mitochondria, potentially affecting cellular processes.
Comparison with Similar Compounds
Uniqueness: Its combination of chloroformyl and triphenylphosphonium moieties sets it apart.
Similar Compounds: Other phosphonium salts, such as tetraphenylphosphonium chloride.
Properties
CAS No. |
61083-59-8 |
|---|---|
Molecular Formula |
C21H19Cl2O2P |
Molecular Weight |
405.2 g/mol |
IUPAC Name |
2-carbonochloridoyloxyethyl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C21H19ClO2P.ClH/c22-21(23)24-16-17-25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17H2;1H/q+1;/p-1 |
InChI Key |
PUPJXJKSQGVMLT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCOC(=O)Cl)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-diethylethanamine;(2E)-1-ethyl-2-[(E)-3-[1-[6-[[(E)-3-[1-[(2R,4R,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B12057207.png)



![[2-methoxy-4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12057240.png)

![4-((E)-{[2-([1,1'-biphenyl]-4-yloxy)propanoyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate](/img/structure/B12057244.png)

![trisodium;[(2R,3S,4S,5R)-3,4,5-trihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]methyl phosphate;octahydrate](/img/structure/B12057270.png)

![7-(4-ethylphenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B12057293.png)

![Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B12057308.png)
